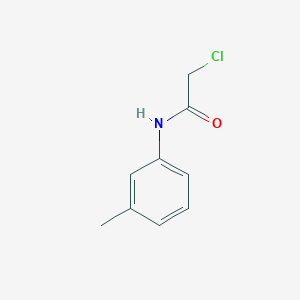

2-chloro-N-(3-methylphenyl)acetamide

Übersicht

Beschreibung

2-Chloro-N-(3-methylphenyl)acetamide is an organic compound belonging to the class of acetamides. It is characterized by the presence of a chlorine atom and a methyl group on the phenyl ring, which is attached to the acetamide functional group. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-N-(3-methylphenyl)acetamide typically involves the acylation of 3-methylphenylamine with chloroacetyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions include maintaining a temperature of around 0°C to room temperature and using an aprotic solvent like dichloromethane.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and reaction time, are optimized to maximize efficiency and minimize by-products.

Analyse Chemischer Reaktionen

Types of Reactions: 2-Chloro-N-(3-methylphenyl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or amides.

Reduction: Reduction reactions can lead to the formation of amines or alcohols.

Substitution: The chlorine atom can be substituted with other functional groups, such as hydroxyl or amino groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

Substitution: Nucleophiles such as hydroxide ions (OH⁻) or ammonia (NH₃) can be used for substitution reactions.

Major Products Formed:

Oxidation: this compound can be oxidized to form this compound carboxylic acid.

Reduction: Reduction can yield 2-chloro-N-(3-methylphenyl)ethanamine.

Substitution: Substitution reactions can produce 2-hydroxy-N-(3-methylphenyl)acetamide or 2-amino-N-(3-methylphenyl)acetamide.

Wissenschaftliche Forschungsanwendungen

2-Chloro-N-(3-methylphenyl)acetamide has been studied for its potential biological activities, including:

- Antibacterial Properties : Research indicates that this compound exhibits significant antibacterial activity against Klebsiella pneumoniae, with a Minimum Inhibitory Concentration (MIC) of 512 µg/mL. This efficacy is attributed to the presence of the chloro substituent, which enhances its antimicrobial properties compared to similar compounds lacking this group .

- Antidepressant Effects : In preclinical studies, varying doses of this compound demonstrated significant reductions in immobility duration in behavioral tests (e.g., forced swimming test), suggesting potential antidepressant-like effects.

Case Study on Antibacterial Efficacy

- Objective : To evaluate the antibacterial effects against Klebsiella pneumoniae.

- Method : Determination of MIC for this compound compared to structurally similar compounds.

- Results : The compound exhibited an MIC of 512 µg/mL, demonstrating enhanced antibacterial activity due to the chloro group.

Case Study on Antidepressant Activity

- Objective : To assess antidepressant-like effects.

- Method : Mice were administered varying doses (15 mg/kg to 60 mg/kg) and subjected to behavioral tests.

- Results : Significant reductions in immobility were observed at higher doses, indicating efficacy in mood modulation.

Summary Table of Biological Activities

| Activity | Tested Compound | MIC (µg/mL) | Behavioral Test Results |

|---|---|---|---|

| Antibacterial | This compound | 512 | N/A |

| Antidepressant | This compound | N/A | Reduction in immobility at doses (15-60 mg/kg) |

Industrial Applications

In addition to its research applications, this compound is utilized in various industrial processes:

- Agrochemicals Production : The compound serves as an intermediate in synthesizing agrochemicals.

- Dyes and Other Chemicals : It is also employed in producing dyes and other industrial chemicals due to its unique chemical properties.

Wirkmechanismus

2-Chloro-N-(3-methylphenyl)acetamide is structurally similar to other acetamide derivatives, such as tolfenamic acid and mefenamic acid. These compounds share the common feature of having an acetamide group but differ in the substituents on the phenyl ring. The uniqueness of this compound lies in its specific combination of chlorine and methyl groups, which can influence its reactivity and biological activity.

Vergleich Mit ähnlichen Verbindungen

Tolfenamic acid

Mefenamic acid

Flufenamic acid

Niflumic acid

Biologische Aktivität

2-Chloro-N-(3-methylphenyl)acetamide (3MPCA) is a compound with significant biological activity, particularly in the fields of pharmacology and toxicology. This article provides a detailed analysis of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is . Its structure includes a chloro group at the second position and a methyl group at the meta position of the phenyl ring, which influences its biological activity. The compound has been studied for its potential interactions with various biological targets, including enzymes and receptors.

Enzyme Interaction:

3MPCA has been shown to interact with various enzymes, particularly those involved in metabolic pathways. Studies indicate that it can modulate the activity of cytochrome P450 enzymes, which are crucial for drug metabolism and detoxification processes .

Cellular Effects:

Research has demonstrated that 3MPCA can influence cell signaling pathways. It appears to affect the expression of genes related to oxidative stress response, suggesting a protective role against cellular damage .

Antibacterial Activity

A notable study evaluated the antibacterial properties of 3MPCA against Klebsiella pneumoniae. The results indicated that 3MPCA exhibited a Minimum Inhibitory Concentration (MIC) of 512 µg/mL, demonstrating its effectiveness against this pathogen. In comparison, a similar compound without the chloro group showed a significantly higher MIC of 1024 µg/mL, highlighting the importance of the chloro substituent in enhancing antibacterial activity .

Behavioral Studies

In preclinical trials assessing antidepressant-like effects, 3MPCA was tested in forced swimming and tail suspension tests. The results showed that varying doses (15 mg/kg to 60 mg/kg) resulted in significant reductions in immobility duration, indicating potential antidepressant properties. For instance, at a dose of 60 mg/kg, the mean immobility duration was reduced to 68.02 seconds in the tail suspension test .

Case Studies

-

Case Study on Antidepressant Activity:

- Objective: To evaluate the antidepressant-like effects of 3MPCA.

- Method: Mice were administered varying doses of 3MPCA and subjected to behavioral tests.

- Results: Significant reductions in immobility were observed at higher doses, suggesting efficacy in modulating mood-related behaviors.

-

Case Study on Antibacterial Efficacy:

- Objective: Assess the antibacterial effects against K. pneumoniae.

- Method: MIC determination for 3MPCA compared to structurally similar compounds.

- Results: Demonstrated enhanced antibacterial activity attributed to the presence of the chloro group.

Summary Table of Biological Activities

| Activity | Tested Compound | MIC (µg/mL) | Behavioral Test Results |

|---|---|---|---|

| Antibacterial | This compound | 512 | N/A |

| Antidepressant | This compound | N/A | Reduction in immobility at doses (15-60 mg/kg) |

Eigenschaften

IUPAC Name |

2-chloro-N-(3-methylphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO/c1-7-3-2-4-8(5-7)11-9(12)6-10/h2-5H,6H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYMACIQGUHXSLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70304587 | |

| Record name | 2-chloro-N-(3-methylphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70304587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32428-61-8 | |

| Record name | 32428-61-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=166401 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-chloro-N-(3-methylphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70304587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the conformation of the N—H bond in 2-chloro-N-(3-methylphenyl)acetamide differ from that in 2-chloro-N-(3-nitrophenyl)acetamide?

A1: In this compound, the N—H bond conformation is syn to the meta-methyl group []. This contrasts with 2-chloro-N-(3-nitrophenyl)acetamide, where the N—H bond adopts an anti conformation relative to the meta-nitro group []. This suggests that the steric and electronic properties of the substituent at the meta position influence the preferred conformation around the N—H bond.

Q2: How are the molecules of this compound arranged in the solid state?

A2: The molecules of this compound are linked together in chains along the a-axis through dual intermolecular N—H⋯O hydrogen bonds []. This type of interaction is commonly observed in the crystal structures of acetanilide derivatives.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.